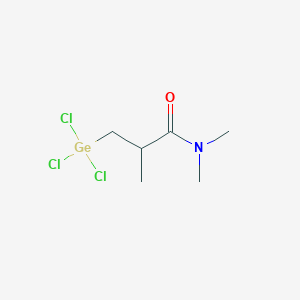
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is a specialized organic compound that features a unique combination of functional groups. This compound contains a tertiary amide group, a trichlorogermyl group, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-3-(trichlorogermyl)propanamide typically involves the reaction of a suitable amine with a trichlorogermyl-containing precursor. One common method is to start with 3-(trichlorogermyl)propanoic acid, which is then reacted with N,N-dimethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germyl derivatives.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which N,N,2-Trimethyl-3-(trichlorogermyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorogermyl group can interact with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpropanamide: Lacks the trichlorogermyl group, making it less reactive in certain contexts.
3-(Trichlorogermyl)propanoic acid: Contains a carboxylic acid group instead of an amide group.
N,N,2-Trimethylpropanamide: Similar structure but without the trichlorogermyl group.
Uniqueness
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
91206-96-1 |
|---|---|
Formule moléculaire |
C6H12Cl3GeNO |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
N,N,2-trimethyl-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C6H12Cl3GeNO/c1-5(4-10(7,8)9)6(12)11(2)3/h5H,4H2,1-3H3 |
Clé InChI |
DQJBKTARUMUMNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Ge](Cl)(Cl)Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)

![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)


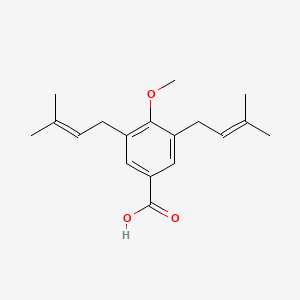
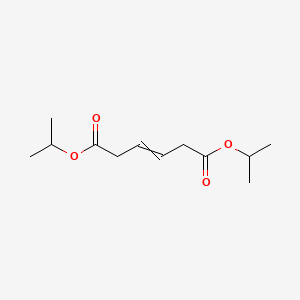

![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
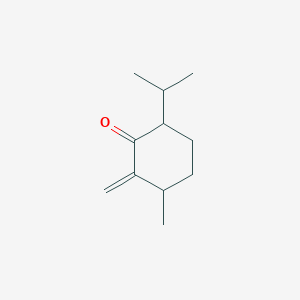
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
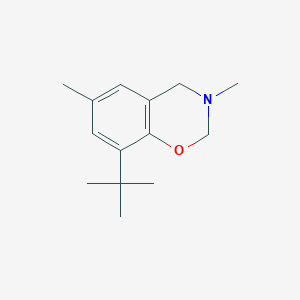
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
